4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one
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Overview
Description
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is a sesquiterpenoid.
Properties
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWCASOGCPOGJP-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880769 |
Source
|
Record name | 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-08-3 |
Source
|
Record name | 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dehydro-β-ionone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF34T7DB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of dehydro-beta-ionone in the context of vitamin A research?
A1: Dehydro-beta-ionone, also known as 3,4-dehydro-beta-ionone, plays a crucial role in the formation of vitamin A2 (3,4-dehydroretinal). Research shows that certain fish species can convert specific carotenoids, like 3,4-dehydro-3'-hydroxy-beta-carotene, primarily into vitamin A2 []. This conversion pathway highlights the importance of dehydro-beta-ionone as a structural component in the formation of this essential vitamin in aquatic organisms.
Q2: Are there any known examples of microorganisms modifying the dehydro-beta-ionone structure?
A2: While the provided abstracts don't mention microbial modification of dehydro-beta-ionone itself, a study focusing on alpha-ionone, a closely related compound, demonstrates the bioconversion capabilities of microorganisms. Aspergillus niger JTS 191 can transform alpha-ionone into various hydroxylated and oxidized derivatives []. This finding suggests the possibility of similar microbial transformations occurring with dehydro-beta-ionone, opening avenues for exploring its bioconversion potential.
Q3: Has dehydro-beta-ionone been identified in plants, and if so, what potential roles might it play?
A3: Yes, dehydro-beta-ionone has been found in the leaves of Albizia procera, a tree species commonly used for shade in tea plantations []. This study highlights the presence of various compounds with potential insect-attracting or pesticidal properties in these trees. While the specific role of dehydro-beta-ionone wasn't investigated in this context, its presence suggests potential ecological functions related to plant-insect interactions.
Q4: What are the structural characteristics of dehydro-beta-ionone?
A4: Dehydro-beta-ionone (4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one) possesses a cyclic ketone structure. While specific spectroscopic data wasn't provided in the abstracts, its structure suggests characteristic signals in NMR and IR spectra. Further research focusing on NMR studies of geometric isomers of 3-dehydro-beta-ionone can provide detailed insights into its structural features [].
Q5: What is the historical context of research on dehydro-beta-ionone?
A5: The synthesis of dehydro-beta-ionone dates back to at least the mid-20th century []. Early research focused on understanding its chemical synthesis and structural properties, as evidenced by studies on its photochemical reactions [] and conformational analysis using NMR []. Later research explored its role as a model compound for vitamin A2 [], highlighting its importance in understanding the structure and function of this essential nutrient.
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